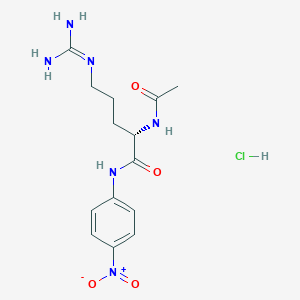

Ac-Arg-Pna HCl

Übersicht

Beschreibung

“Ac-Arg-Pna HCl” is a compound with the molecular formula C14H21ClN6O41. It is also known by other names such as “(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride”, “(S)-2-acetamido-5-guanidino-N-(4-nitrophenyl)pentanamide hydrochloride”, and "Nalpha-Acetyl-L-arginine 4-nitroanilide hydrochloride"1.

Molecular Structure Analysis

The InChI string for “Ac-Arg-Pna HCl” is InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s11. The compound has a molecular weight of 372.81 g/mol1.

Physical And Chemical Properties Analysis

“Ac-Arg-Pna HCl” has a molecular weight of 372.81 g/mol1. It has 5 hydrogen bond donors and 5 hydrogen bond acceptors1. The compound also has a rotatable bond count of 71. Its exact mass and monoisotopic mass are 372.1312809 g/mol1. The topological polar surface area is 168 Ų1.

Wissenschaftliche Forschungsanwendungen

Ac-Arg-Pna HCl has been investigated for its kinetic parameters in the hydrolysis by trypsin, revealing insights into enzyme-substrate interactions and potential applications in enzymology and drug development (Juliano & Juliano, 1985).

The efficient synthesis of N alpha-acetylarginine methylamide, which includes Ac-Arg-(p-TosH or HCl)-NHMe, has been described, contributing to the understanding of peptide synthesis and modifications for potential therapeutic applications (Wiese, Naithani, & Zahn, 1987).

Chromogenic substrates of bovine beta-trypsin, including Ac-Arg-Pna HCl derivatives, have been used to study the influence of amino acid residues on enzyme interactions, which is crucial in the development of enzyme inhibitors and diagnostic tools (Lesner, Kupryszewski, & Rolka, 2001).

PNAs, including Ac-Arg-Pna HCl, have applications in gene therapy, diagnostic devices, and as molecular tools for nucleic acid manipulations. Their unique chemical, physical, and biological properties, such as high biostability and hybridization affinity, make them potential candidates for antisense and antigene therapies (Ray & Nordén, 2000).

Ac-Arg-Pna HCl derivatives have been studied as chromogenic and fluorogenic substrates for various proteases, contributing to the understanding of enzyme specificity and potential applications in drug discovery and enzymatic analysis (Juliano et al., 1999).

Safety And Hazards

The safety data sheet for “Ac-Arg-Pna HCl” indicates that it is not classified as hazardous according to Regulation (EC) No. 1272/20085. In case of inhalation or contact with skin or eyes, it is recommended to seek medical advice5. The substance should be stored at temperatures below -15°C5.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZLHGPXAQZDTN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Arg-Pna HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

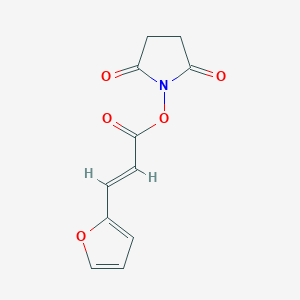

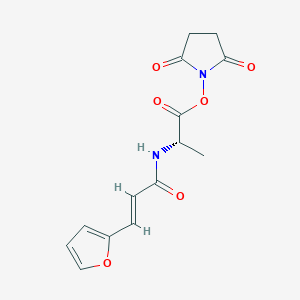

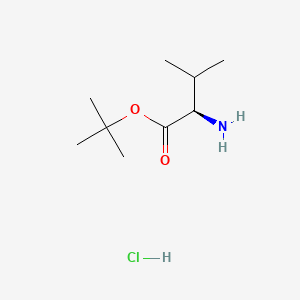

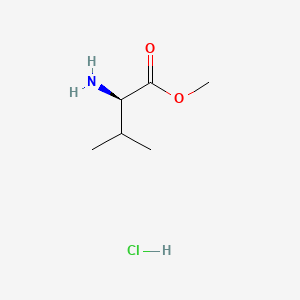

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.